R-(+)-Mono-desmethylsibutramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(+)-Mono-desmethylsibutramine: is a pharmacologically active metabolite of sibutramine, a drug that was previously used as an appetite suppressant for the treatment of obesity. The compound is known for its role in inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which contributes to its effects on appetite suppression and weight loss.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Mono-desmethylsibutramine typically involves the demethylation of sibutramine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: R-(+)-Mono-desmethylsibutramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry for the detection and quantification of sibutramine and its metabolites.
Biology: Research on the compound’s effects on neurotransmitter systems provides insights into the mechanisms of appetite regulation and mood disorders.
Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents for obesity and related metabolic disorders.
Industry: The compound is used in the development of weight management products and as a research tool in the pharmaceutical industry.
Mechanism of Action
R-(+)-Mono-desmethylsibutramine exerts its effects primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to reduced appetite and increased energy expenditure. The compound’s molecular targets include the serotonin transporter, norepinephrine transporter, and dopamine transporter, which are key components of the neurotransmitter reuptake system.
Comparison with Similar Compounds
Sibutramine: The parent compound from which R-(+)-Mono-desmethylsibutramine is derived.
R-(+)-N,N-Didesmethylsibutramine: Another metabolite of sibutramine with similar pharmacological properties.
Fluoxetine: A selective serotonin reuptake inhibitor with appetite-suppressing effects.
Uniqueness: this compound is unique in its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake, which contributes to its efficacy in appetite suppression and weight management. Unlike some other compounds, it does not selectively target only one neurotransmitter system, making it a versatile agent in the treatment of obesity.
Properties
CAS No. |
229639-54-7 |
---|---|
Molecular Formula |
C16H24ClN |
Molecular Weight |
265.82 g/mol |
IUPAC Name |
(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3/t15-/m1/s1 |
InChI Key |
PLXKZKLXYHLWHR-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.